molecular formula C8H7N3O2 B8013528 Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B8013528
M. Wt: 177.16 g/mol
InChI Key: LYRSRHXLWWRTNO-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a high-value chemical intermediate based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This fused bicyclic system incorporates both 1,2,4-triazole and pyridine rings, a combination known to contribute to notable pharmacological activity and the ability to interact with biological enzymes . The [1,2,4]triazolo[4,3-a]pyridine core serves as a versatile pharmacophore, particularly as a heme-binding moiety in the development of inhibitors for heme-containing enzymes . This scaffold has been identified as a novel chemotype in the search for potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are a promising class of agents in cancer immunotherapy . Inhibiting IDO1 helps to boost the immune response against tumors, making this compound a candidate for the development of new immunotherapeutic drugs. Derivatives of this scaffold are also explored for other therapeutic applications, including antifungal, anticancer, and anti-inflammatory activities, underscoring its broad utility in biomedical research . The methyl carboxylate ester functional group in this specific compound provides a reactive handle for further synthetic modification, allowing researchers to synthesize a diverse array of amides and carboxylic acid derivatives for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-10-9-5-11(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSRHXLWWRTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NN=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrative Cyclization with Acetic Acid/Anhydride

A classical approach involves dehydrative cyclization of 2-hydrazinopyridine derivatives. For example, 2-hydrazinopyridine-5-carboxylic acid methyl ester undergoes cyclization in acetic acid or acetic anhydride at elevated temperatures (100–120°C). This method forms the triazole ring via intramolecular dehydration, yielding the target compound in moderate to high purity.

Key Steps :

  • Substrate Preparation : Synthesis of 2-hydrazinopyridine-5-carboxylate precursors via alkylation or esterification of pyridine derivatives.

  • Cyclization : Heating the hydrazine derivative with acetic acid/anhydride to induce ring closure.

Example Reaction :

2-Hydrazinopyridine-5-carboxylate+Ac2OΔMethyltriazolo[4,3-a]pyridine-5-carboxylate+H2O\text{2-Hydrazinopyridine-5-carboxylate} + \text{Ac}2\text{O} \xrightarrow{\Delta} \text{Methyltriazolo[4,3-a]pyridine-5-carboxylate} + \text{H}2\text{O}

Yield : ~70–85%.

Mitsunobu Reaction for Mild Cyclization

The Mitsunobu reaction offers a milder alternative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method cyclizes acylated hydrazinopyridines at room temperature, avoiding harsh acidic conditions.

Procedure :

  • Acylated 2-hydrazinopyridine-5-carboxylate is treated with PPh₃ and DEAD in tetrahydrofuran (THF).

  • The reaction proceeds via an intramolecular SN2 mechanism, forming the triazole ring.

Advantages :

  • Higher functional group tolerance.

  • Yields up to 90% under optimized conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions involving 1-amino-2-iminopyridines and methyl chloroformate. This method reduces reaction times from hours to minutes while maintaining high yields.

Protocol :

  • Intermediate Formation : 1-Amino-2-iminopyridine reacts with methyl chloroformate in ethanol under microwave irradiation (80–100°C, 15–30 min).

  • Cyclization : The intermediate undergoes spontaneous cyclization to form the triazolo-pyridine core.

Conditions :

  • Solvent: Ethanol or acetonitrile.

  • Temperature: 80–120°C.

  • Yield: 85–92%.

Example :

1-Amino-2-iminopyridine+ClCO2MeMW, EtOHMethyltriazolo[4,3-a]pyridine-5-carboxylate\text{1-Amino-2-iminopyridine} + \text{ClCO}_2\text{Me} \xrightarrow{\text{MW, EtOH}} \text{Methyltriazolo[4,3-a]pyridine-5-carboxylate}

Oxidative Cyclization with Iodine/TBHP

Oxidative coupling of pyridine hydrazides with methyl acrylate derivatives using iodine and tert-butyl hydroperoxide (TBHP) forms the triazole ring. This method is effective for introducing substituents at specific positions.

Steps :

  • Hydrazide Formation : Pyridine-5-carboxylic acid hydrazide is prepared via hydrazinolysis of the methyl ester.

  • Oxidative Cyclization : Treatment with iodine (20 mol%) and TBHP in dichloromethane (DCM) induces cyclization.

Yield : 75–80%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Dehydrative CyclizationAcetic acid, 100–120°C70–85%Simple setup; cost-effectiveHarsh conditions; moderate yields
Mitsunobu ReactionPPh₃, DEAD, RT85–90%Mild conditions; high yieldsExpensive reagents
Microwave-AssistedMW, 80–120°C, 15–30 min85–92%Rapid; scalableRequires specialized equipment
Oxidative CyclizationI₂, TBHP, DCM75–80%Compatible with diverse substituentsSensitive to moisture

Functionalization and Post-Synthetic Modifications

Ester Hydrolysis and Derivatization

The methyl ester group can be hydrolyzed to the carboxylic acid using NaOH/EtOH, enabling further derivatization (e.g., amidation).

Halogenation for Cross-Coupling

Bromination at the 3-position using N-bromosuccinimide (NBS) facilitates Suzuki-Miyaura couplings, expanding access to substituted derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

tert-Butyl Esters of [1,2,4]Triazolo[4,3-a]Pyridine-5-Carboxylate

  • Example : tert-Butyl (S)-2-((1-(2,4-difluorophenyl)cyclopropyl)methyl)-3-oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (CAS: 2154383-84-1) .
  • The addition of a difluorophenyl-cyclopropylmethyl substituent introduces electron-withdrawing fluorine atoms, which may enhance binding affinity to hydrophobic enzyme pockets (e.g., in CNS targets) .
Property Methyl Ester tert-Butyl Ester
Molecular Weight (g/mol) ~205 (estimated) 449.45 (CAS: 2154383-84-1)
Solubility (Predicted) Moderate in polar solvents Lower due to tert-butyl group
Metabolic Stability Prone to hydrolysis Enhanced resistance to esterases

Pyrazolo-Pyridine Derivatives

Example : Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-09-5) .

  • Structural Differences :
    • The pyrazolo[1,5-a]pyridine core replaces the triazolo ring, altering electronic properties and hydrogen-bonding capacity.
    • A formyl group at the 3-position introduces reactivity for further functionalization (e.g., Schiff base formation), unlike the triazolo compound’s inert triazole ring.
Property Triazolo-Pyridine (Target) Pyrazolo-Pyridine
Core Heteroatoms 3 N atoms in triazole 2 N atoms in pyrazole
Functional Group Reactivity Stable methyl ester Reactive formyl group
Synthetic Utility Limited to ester hydrolysis Versatile for derivatization

Sulfur-Containing Derivatives

Example: S-Derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol .

    Biological Activity

    Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    This compound is characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C8H7N3O2C_8H_7N_3O_2, and it is known for its ability to interact with various biological targets. The compound has been synthesized using eco-friendly methods that involve microwave irradiation, yielding high purity and efficiency in production .

    Antimicrobial and Antiviral Properties

    Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown its effectiveness against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

    Antitumor Activity

    The compound has also been evaluated for its antitumor effects. A study demonstrated that derivatives of triazolo[4,3-a]pyridine exhibited potent antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. Notably, some derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating strong potential for use in cancer therapies .

    The biological effects of this compound are attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This compound may act as an inhibitor of kinases or other signaling molecules, modulating processes such as cell proliferation and apoptosis .

    Comparative Analysis with Related Compounds

    CompoundBiological ActivityIC50 (μM)
    This compoundAntitumor (MDA-MB-231)17.83
    1,2,4-Triazolo[4,3-a]quinoxalineAntiviral and antimicrobialNot specified
    1,2,4-Triazolo[4,3-a]pyrazineAnticancerNot specified

    This table highlights the comparative efficacy of this compound against other similar compounds known for their biological activities.

    Study on Antitumor Activity

    In a recent study published in 2023, a series of triazolo derivatives were synthesized and tested for their antitumor properties. Among these compounds, this compound derivatives displayed promising results against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and determined that certain derivatives had superior activity compared to established chemotherapeutics like Cisplatin .

    Mechanistic Insights

    Another research effort focused on elucidating the mechanism of action of triazolo compounds. It was found that these compounds could significantly inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells. This suggests a dual mechanism where they not only target tumor cells directly but also disrupt the tumor microenvironment essential for cancer progression .

    Q & A

    Q. What are the key synthetic pathways for Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate?

    The synthesis typically involves multi-step reactions starting from 5-amino[1,2,4]triazole derivatives. A common method includes condensation with dimethyl acetylene dicarboxylate in ethanol under reflux, catalyzed by p-TsOH·H₂O. Purification via recrystallization from organic solvents ensures product integrity . Microwave-assisted synthesis or continuous flow reactors may optimize yield and purity for lab-scale production .

    Q. What structural features influence its reactivity and biological activity?

    The compound’s fused triazole-pyridine core, combined with a methyl carboxylate group, enhances its π-π stacking and hydrogen-bonding capabilities. These features are critical for interactions with biological targets like enzymes or receptors. Substituents on the triazole ring (e.g., methyl or chloro groups) modulate solubility and binding affinity .

    Q. How is the compound characterized post-synthesis?

    Standard techniques include:

    • Chromatography : TLC (EtOAc-hexane) for reaction monitoring .
    • Spectroscopy : ¹H/¹³C NMR for structural confirmation; IR for functional group analysis .
    • Mass spectrometry : High-resolution MS to verify molecular weight .

    Advanced Research Questions

    Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

    Electron-deficient substrates often require prolonged reaction times or elevated temperatures. For example, 2-hydrazinyl-5-nitropyridine derivatives form isomers under thermal stress, necessitating Dimroth-like rearrangement at 60°C for 50 hours to achieve isomer purity . Catalytic optimization (e.g., K₂CO₃ in CH₃CN) enhances regioselectivity .

    Q. What computational tools are effective for predicting target interactions?

    Molecular docking using Discovery Studio Visualizer or MarvinSketch can model interactions with enzymes like kinases or cytochrome P450 isoforms. Protein Data Bank (PDB) structures provide templates for binding site analysis .

    Q. How do structural analogs compare in activity?

    CompoundKey Structural DifferenceActivity Profile
    Methyl 6-chloro derivativeChlorine at position 6Enhanced kinase inhibition
    Ethyl 6-chloro derivativeEthyl ester groupImproved solubility but reduced potency
    Triazolo[4,3-b]pyridazineDifferent ring fusionDistinct selectivity for GABA receptors

    Q. How to resolve contradictions in biological activity data across studies?

    Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For example, conflicting IC₅₀ values for kinase inhibition may reflect variations in ATP concentrations. Standardizing protocols (e.g., using recombinant enzymes) and validating with orthogonal assays (SPR, ITC) improve reproducibility .

    Q. What strategies mitigate instability in aqueous buffers?

    • Formulation : Use cyclodextrins or liposomal encapsulation to enhance solubility.
    • pH optimization : Stability assays (e.g., HPLC at pH 2–9) identify degradation pathways, guiding buffer selection .

    Methodological Guidance

    Designing SAR studies for triazolopyridine derivatives

    • Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl groups).
    • Step 2 : Screen against target panels (e.g., kinase or GPCR assays).
    • Step 3 : Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity .

    Validating enzyme inhibition mechanisms

    • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
    • X-ray crystallography : Resolve co-crystal structures (e.g., with PDB 7E7) to confirm binding modes .

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